2'-CH3-MPTP is a structural analog of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . It is classified as a neurotoxin due to its ability to induce selective damage to specific neuronal populations in the brain, making it a valuable tool in neuroscience research, particularly in modeling Parkinson's disease.
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as 1-Methyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, is a chemical compound with significant relevance in pharmacological research. It is primarily studied for its neurotoxic properties and its role in modeling Parkinson's disease due to its ability to selectively damage dopaminergic neurons in the substantia nigra.
The synthesis of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride generally involves multi-step organic reactions. The key synthetic route typically includes the following steps:
Technical details regarding specific reagents and conditions vary based on the laboratory protocols being followed.
The molecular structure of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride features a tetrahydropyridine ring substituted with a 2-methylphenyl group. The structural formula can be represented as follows:
The primary chemical reaction involving 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is its conversion to 1-methyl-4-phenylpyridinium (MPP+), which occurs within neuronal cells. This transformation is crucial for its neurotoxic effects:
This reaction leads to inhibition of mitochondrial complex I activity, resulting in increased oxidative stress and subsequent neuronal cell death .
The mechanism by which 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects involves several steps:
The resultant damage mimics Parkinson's disease pathology by causing selective degeneration of dopaminergic neurons .
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is primarily utilized in scientific research related to neurodegenerative diseases such as Parkinson's disease. Its applications include:
This compound plays a crucial role in advancing our understanding of neurodegenerative disorders and developing therapeutic strategies against them .
2′-Methyl-MPTP (1-methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride) is a structural analog of the prototypical dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Both compounds share a core tetrahydropyridine ring substituted at the 1- and 4-positions with methyl and aryl groups, respectively. The critical distinction lies in the ortho-methyl substitution on 2′-methyl-MPTP's phenyl ring, which introduces steric and electronic modifications influencing its biological activity. This structural alteration was designed to probe structure-activity relationships (SAR) among MPTP-derived neurotoxins, particularly regarding their specificity for disrupting dopaminergic pathways [1] [10].
Table 1: Structural Comparison of MPTP and 2′-Methyl-MPTP
Feature | MPTP | 2′-Methyl-MPTP |
---|---|---|
Core Structure | 1,2,3,6-Tetrahydropyridine | 1,2,3,6-Tetrahydropyridine |
1-Position Substituent | Methyl | Methyl |
4-Position Substituent | Phenyl | 2-Methylphenyl |
Aryl Ring Modifications | None | Ortho-methyl group |
Molecular Formula | C₁₂H₁₅N | C₁₃H₁₇N·HCl (hydrochloride salt) |
Bioactivation Target | MAO-B → MPP⁺ | MAO-B → 2′-methyl-MPP⁺ |
Historically, MPTP gained prominence in the 1980s when intravenous injection of illicitly synthesized MPPP (a synthetic opioid) contaminated with MPTP induced acute, irreversible parkinsonism in humans. This accidental exposure revealed MPTP's selective toxicity toward substantia nigra pars compacta dopaminergic neurons, establishing it as a gold standard for modeling Parkinson's disease (PD) in animals [1] [2]. The discovery catalyzed efforts to synthesize and evaluate MPTP analogs like 2′-methyl-MPTP, aiming to refine experimental models of dopaminergic neurodegeneration. Unlike MPTP, however, 2′-methyl-MPTP was developed intentionally for research rather than discovered through toxicological incidents [3].
2′-Methyl-MPTP demonstrates species-dependent neurotoxicity with profound implications for PD research. In the common marmoset (Callithrix jacchus), administration of cumulative doses (11.0–11.6 mg/kg intraperitoneally) induced only mild, transient motor deficits. Neurochemical analysis revealed modest reductions in striatal dopamine (DA) and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), but no significant loss of homovanillic acid (HVA) or tyrosine hydroxylase-positive neurons in the substantia nigra. Histological examination confirmed an absence of nigral degeneration, contrasting sharply with the severe and persistent dopaminergic lesions caused by MPTP in the same species [3].
Table 2: Neurochemical Effects of 2′-Methyl-MPTP vs. MPTP in Marmosets
Parameter | 2′-Methyl-MPTP | MPTP |
---|---|---|
Motor Deficits | Mild, transient | Severe, persistent |
Striatal DA Reduction | Moderate (≤30%) | Severe (≥80%) |
DOPAC Reduction | Moderate | Severe |
HVA Reduction | Non-significant | Severe |
[³H]DA Uptake | Slight decrease in putamen | Marked decrease |
Nigral Cell Loss | Absent | Severe |
Conversely, murine studies indicate that 2′-methyl-MPTP exhibits greater neurotoxicity than MPTP in mice. This inversion of species sensitivity highlights the compound's utility for investigating mechanisms of selective neuronal vulnerability. The ortho-methyl group in 2′-methyl-MPTP is postulated to alter interactions with metabolic enzymes like monoamine oxidase B (MAO-B) and membrane transporters such as the dopamine transporter (DAT). MPTP requires MAO-B-mediated oxidation to MPP⁺ for neurotoxicity, followed by DAT-dependent uptake into dopaminergic neurons. The steric bulk of the ortho-methyl group potentially impedes these processes in primates but may enhance them in rodents due to species-specific differences in protein binding pockets [3] [6].
2′-Methyl-MPTP serves three primary research functions:
Key unresolved questions include:
Table 3: Key Knowledge Gaps in 2′-Methyl-MPTP Research
Research Gap | Experimental Approach | Significance for PD |
---|---|---|
MAO-B metabolism kinetics | Enzyme kinetics with purified MAO-B | Predicts neurotoxic potential across species |
DAT binding affinity | Radioligand competition assays | Explains selective neuronal uptake |
Mitochondrial inhibition potency | Oxygen consumption in isolated mitochondria | Clarifies energy failure mechanisms |
α-Synuclein aggregation | Immunohistochemistry in chronic models | Links toxin exposure to PD pathology |
Glial activation profile | Cytokine measurements; GFAP/Iba1 staining | Reveals neuroinflammatory contributions |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7